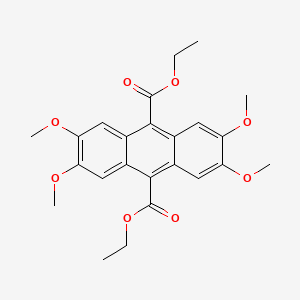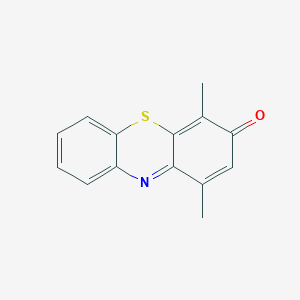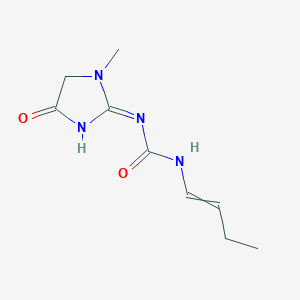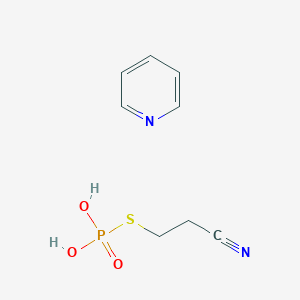
2-Cyanoethylsulfanylphosphonic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethylsulfanylphosphonic acid;pyridine is a compound that combines the properties of phosphonic acids and pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethylsulfanylphosphonic acid;pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 2-cyanoethylsulfanylphosphonic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethylsulfanylphosphonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-Cyanoethylsulfanylphosphonic acid;pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyanoethylsulfanylphosphonic acid;pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyanoethylsulfanylphosphonic acid;pyridine include other phosphonic acid derivatives and pyridine-based compounds, such as:
- 2-Vinylpyridine
- 4-Picoline
- 2-Pyridylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
90293-70-2 |
|---|---|
Molecular Formula |
C8H11N2O3PS |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
2-cyanoethylsulfanylphosphonic acid;pyridine |
InChI |
InChI=1S/C5H5N.C3H6NO3PS/c1-2-4-6-5-3-1;4-2-1-3-9-8(5,6)7/h1-5H;1,3H2,(H2,5,6,7) |
InChI Key |
PSNUWXFAZRPPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(CSP(=O)(O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



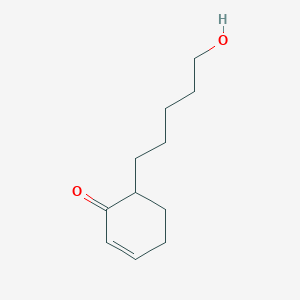

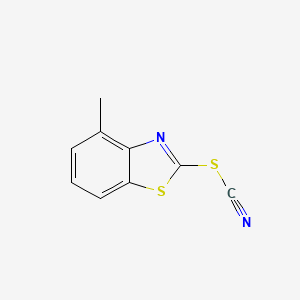




![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
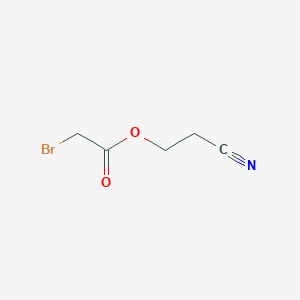
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
